Cas no 887873-53-2 (3-{1,1'-biphenyl-4-amido}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide)

3-{1,1'-biphenyl-4-amido}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide 化学的及び物理的性質
名前と識別子
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- F0666-0449
- AKOS024594255
- 3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide
- 3-{[1,1'-biphenyl]-4-amido}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide
- 887873-53-2
- 3-{1,1'-biphenyl-4-amido}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide
-
- インチ: 1S/C29H22N2O4/c1-34-23-17-15-22(16-18-23)30-29(33)27-26(24-9-5-6-10-25(24)35-27)31-28(32)21-13-11-20(12-14-21)19-7-3-2-4-8-19/h2-18H,1H3,(H,30,33)(H,31,32)
- InChIKey: IELDMCLAEIZLKE-UHFFFAOYSA-N
- ほほえんだ: O1C(C(NC2C=CC(=CC=2)OC)=O)=C(C2C=CC=CC1=2)NC(C1C=CC(C2C=CC=CC=2)=CC=1)=O
計算された属性
- せいみつぶんしりょう: 462.15795719g/mol
- どういたいしつりょう: 462.15795719g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 35
- 回転可能化学結合数: 6
- 複雑さ: 708
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.5
- トポロジー分子極性表面積: 80.6Ų
3-{1,1'-biphenyl-4-amido}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0666-0449-5mg |
3-{[1,1'-biphenyl]-4-amido}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide |
887873-53-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0666-0449-20mg |
3-{[1,1'-biphenyl]-4-amido}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide |
887873-53-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0666-0449-25mg |
3-{[1,1'-biphenyl]-4-amido}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide |
887873-53-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0666-0449-10μmol |
3-{[1,1'-biphenyl]-4-amido}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide |
887873-53-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0666-0449-10mg |
3-{[1,1'-biphenyl]-4-amido}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide |
887873-53-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0666-0449-15mg |
3-{[1,1'-biphenyl]-4-amido}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide |
887873-53-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0666-0449-4mg |
3-{[1,1'-biphenyl]-4-amido}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide |
887873-53-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0666-0449-100mg |
3-{[1,1'-biphenyl]-4-amido}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide |
887873-53-2 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0666-0449-50mg |
3-{[1,1'-biphenyl]-4-amido}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide |
887873-53-2 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0666-0449-5μmol |
3-{[1,1'-biphenyl]-4-amido}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide |
887873-53-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
3-{1,1'-biphenyl-4-amido}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide 関連文献
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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3-{1,1'-biphenyl-4-amido}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamideに関する追加情報
Professional Introduction to Compound with CAS No. 887873-53-2 and Product Name: 3-{1,1'-biphenyl-4-amido}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide
The compound identified by the CAS number 887873-53-2 and the product name 3-{1,1'-biphenyl-4-amido}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple aromatic rings and functional groups makes it a promising candidate for further exploration in therapeutic interventions.
At the core of this compound's structure lies a biphenyl moiety, which is a well-documented scaffold in the development of bioactive molecules. The 1,1'-biphenyl-4-amido group not only contributes to the molecule's stability but also enhances its binding affinity to biological targets. This is particularly relevant in the context of designing small-molecule inhibitors that interact with specific enzymes or receptors. The amido linkage, in particular, is known for its ability to facilitate hydrogen bonding interactions, a key factor in drug-receptor binding affinity.
The benzofuran core of the compound adds another layer of complexity, offering diverse electronic properties that can be exploited for modulating biological activity. Benzofuran derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. The N-(4-methoxyphenyl) substituent further enhances the molecule's potential by introducing a methoxy group, which can influence both solubility and metabolic stability. This group is commonly employed in drug design to improve pharmacokinetic profiles.
In recent years, there has been a growing interest in developing novel compounds that exhibit dual functionality, capable of targeting multiple pathways or receptors simultaneously. The structure of 3-{1,1'-biphenyl-4-amido}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide aligns well with this trend. Its multifaceted architecture allows for interactions with various biological targets, making it a versatile tool for research and development. For instance, studies have suggested that such molecules may have applications in treating neurological disorders by modulating neurotransmitter receptor activity.
One of the most compelling aspects of this compound is its potential in oncology research. The biphenyl and benzofuran moieties are known to exhibit inhibitory effects on certain kinases and enzymes involved in cancer progression. Preliminary studies have indicated that derivatives of this structure may interfere with critical signaling pathways such as MAPK and PI3K/Akt, which are often dysregulated in tumors. Furthermore, the amido and methoxy groups contribute to the molecule's ability to penetrate biological membranes, enhancing its bioavailability.
The synthesis of 3-{1,1'-biphenyl-4-amido}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide presents an intriguing challenge due to its complex stereochemistry and multiple functional groups. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and multi-step organic transformations, have been employed to achieve high yields and purity. These synthetic strategies not only highlight the compound's structural complexity but also showcase the ingenuity of modern chemical synthesis techniques.
Evaluation of this compound's pharmacological properties has been conducted using both in vitro and in vivo models. In vitro assays have demonstrated promising results regarding its ability to inhibit target enzymes with high selectivity. For example, preliminary data suggests that it may effectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Additionally, its interaction with other enzymes such as tyrosine kinases has been explored, indicating potential applications in treating various cancers.
The impact of substituents like the N-(4-methoxyphenyl) group on metabolic stability has been a focal point of investigation. Metabolic studies have shown that this moiety can enhance resistance to enzymatic degradation, thereby prolonging the compound's half-life in vivo. This is particularly important for drug candidates that require prolonged exposure to achieve therapeutic effects. Furthermore, computational modeling has been utilized to predict how these substituents influence binding affinity and metabolic pathways.
Future directions for research on 3-{1,1'-biphenyl-4-amido}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide include exploring its potential as a lead compound for drug development. By modifying specific functional groups or introducing new ones, researchers aim to optimize its pharmacological profile further. Additionally, investigating its mechanism of action at a molecular level will provide valuable insights into how it interacts with biological targets and elicits therapeutic effects.
The broader implications of this compound extend beyond oncology research. Its structural features make it a valuable scaffold for developing treatments for other diseases as well. For instance, modifications could be made to target neurological disorders or infectious diseases by altering key functional groups or introducing new ones altogether. This adaptability underscores the importance of versatile molecular architectures in modern drug discovery.
In conclusion,3-{1,1'-biphenyl-4-amido}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its complex structure and multifaceted functional groups make it a promising candidate for further research and development. As scientists continue to unravel its pharmacological properties and explore synthetic modifications,this compound holds great promise for contributing to future medical breakthroughs.
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